Riamilovir - 123606-06-4

Riamilovir

Catalog Number: EVT-280464
CAS Number: 123606-06-4
Molecular Formula: C5H8N6NaO5S
Molecular Weight: 287.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Riamilovir, also known by the trade name Triazavirin®, is a synthetic antiviral drug classified as an azoloazine and a guanine analogue. [] It was initially developed and registered in Russia as a treatment for influenza. [] This broad-spectrum antiviral agent has shown promising results against various viral infections. [] Its chemical formula is methylthionitrooxodihydrotriazolotriazinide sodium. []

Umifenovir

  • Relevance: Umifenovir is often compared to Riamilovir in terms of effectiveness in treating influenza and other viral infections. Several studies cited in this research directly compare the two drugs, examining their respective abilities to alleviate symptoms, reduce viral load, and prevent complications. [, , , , , , , ]

Ribavirin

  • Relevance: Similar to Umifenovir, Ribavirin is frequently compared to Riamilovir in studies evaluating the efficacy of different antiviral treatments. Some research mentions the use of Ribavirin in combination with Riamilovir or Umifenovir for treating COVID-19. [, , , ]

Oseltamivir

  • Relevance: While not structurally similar to Riamilovir, Oseltamivir is another prominent antiviral drug used against influenza. One study mentions that meta-analysis of clinical data showed statistically significant advantages of Riamilovir therapy in various aspects compared to Oseltamivir. []

Favipiravir

  • Relevance: Favipiravir, like Riamilovir, is being explored as a potential treatment option for COVID-19. It is mentioned alongside Riamilovir in the context of antiviral agents targeting viral RNA polymerase. []

8DU

  • Relevance: 8DU serves as a control ligand in a molecular docking study investigating the potential interaction of Riamilovir with the HSP90α N-terminal domain. The study aimed to explore Riamilovir's potential to act as an HSP90 inhibitor. []

Dinitro-ortho-cresol (DNOC)

  • Relevance: DNOC is mentioned alongside Riamilovir in a study exploring the use of pyrene-based fluorescent chemosensors for detecting nitro-containing analytes in aqueous media. This research highlights the ability of these sensors to detect both the antiviral drug and the herbicide. []
Source and Classification

Riamilovir belongs to the class of compounds known as 1,2,4-triazolo[5,1-c][1,2,4]triazin derivatives. These compounds are characterized by their heterocyclic structure, which plays a crucial role in their biological activity. The drug has been investigated for its antiviral properties, particularly in the context of respiratory viruses and has shown promise in clinical settings for managing influenza symptoms and potentially COVID-19 .

Synthesis Analysis

Methods and Technical Details

The synthesis of Riamilovir involves several key steps that utilize various chemical reactions:

  1. Annelation of Triazine Ring: The primary synthetic pathway includes the annelation of a 1,2,4-triazine ring fragment containing a nitro group to a 1,2,4-triazole moiety. This reaction typically employs 3-methylthio-1,2,4-triazolyl-5-diazonium salt as a key reactant .
  2. Alkylation Reactions: Alternative synthetic routes involve alkylating the disodium salt of 7-mercapto-3-nitro-1,2,4-triazolo[5,1-c]triazine with various alkyl halides such as methyl iodide or chloromethylpivalate to yield different derivatives of Riamilovir .
  3. Use of Catalysts: Reactions are often facilitated by Lewis or Brønsted acids to enhance yields and selectivity towards specific isomers .
Molecular Structure Analysis

Structure and Data

Riamilovir's molecular structure is defined by its unique heterocyclic framework comprising triazole and triazine rings. The compound can be represented by the following molecular formula:

C10H12N6O3SC_{10}H_{12}N_6O_3S

Key features of Riamilovir's structure include:

  • Triazole Rings: These contribute to its antiviral activity.
  • Nitro Group: Essential for the reactivity during synthesis and biological function.
  • Thioether Group: Enhances solubility and bioavailability.

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy have been employed to confirm the structural integrity of synthesized compounds .

Chemical Reactions Analysis

Reactions and Technical Details

Riamilovir undergoes several chemical reactions that are pivotal for its synthesis and functional properties:

  1. Nucleophilic Substitution: The nitro group in Riamilovir can be substituted with thiols or thiolates under acidic conditions to form heterocyclic thioethers .
  2. Alkylation: Alkylation reactions can lead to the formation of various N-alkylated derivatives which may exhibit altered pharmacological profiles compared to the parent compound .
  3. Hydrolytic Decomposition: In biological media, Riamilovir may undergo hydrolytic degradation which affects its stability and efficacy .

These reactions are critical for both the development of new analogs and understanding the mechanisms through which Riamilovir exerts its antiviral effects.

Mechanism of Action

Process and Data

Riamilovir acts primarily by inhibiting viral RNA polymerase, which is essential for viral replication. The mechanism involves:

  • Binding to Viral Enzymes: Riamilovir binds to the active site of RNA polymerase, preventing it from synthesizing viral RNA.
  • Disruption of Viral Replication: By inhibiting RNA synthesis, Riamilovir effectively reduces viral load within host cells.

Studies have demonstrated that Riamilovir not only inhibits RNA synthesis but also affects protein synthesis related to viral replication . Its ability to form stable complexes with viral enzymes enhances its efficacy against various RNA viruses.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Riamilovir exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 288.31 g/mol.
  • Solubility: Soluble in organic solvents; limited solubility in water.
  • Stability: Sensitive to hydrolysis under certain conditions.

Analytical techniques such as mass spectrometry have been used to characterize these properties further and ensure quality control during synthesis .

Applications

Scientific Uses

Riamilovir has potential applications in various fields:

  • Antiviral Therapy: Primarily used for treating influenza; ongoing research explores its efficacy against coronaviruses like SARS-CoV-2.
  • Research Tool: Used in studies investigating viral replication mechanisms and potential combination therapies with other antiviral agents.
  • Clinical Trials: Currently being evaluated in clinical settings for broader applications against emerging viral threats .
Historical Development and Regulatory Trajectory of Riamilovir

Origins in Russian Antiviral Drug Discovery Programs

Riamilovir (marketed as Triazavirin®) emerged from Russia's strategic initiatives to develop domestically produced broad-spectrum antivirals. Its core structure—a novel triazolotriazine scaffold—represented a significant departure from nucleoside-analog antivirals dominating the market. Early research (2000s) targeted pandemic influenza strains like H5N1, driven by concerns over zoonotic transmission threats and limitations of existing neuraminidase inhibitors. The compound’s design leveraged synthetic analogues of purine nucleoside bases, intended to inhibit viral RNA synthesis and genomic replication selectively [1] [6]. This work positioned Riamilovir within Russia’s broader effort to achieve self-reliance in pharmaceutical innovation during a period of heightened global biosecurity awareness [7].

Collaborative Development Between Ural Federal University and Medsintez Pharmaceutical

The development of Riamilovir exemplifies academia-industry synergy. Ural Federal University (UrFU) and the Russian Academy of Sciences spearheaded molecular design and preclinical validation, focusing on:

  • Chemical synthesis optimization: Initial routes involved annelation of nitro-substituted 1,2,4-triazine rings to 1,2,4-triazole precursors using α-nitroesters as key building blocks [6].
  • Mechanistic studies: Early research demonstrated activity against influenza RNA polymerase and viral fragment replication [1] [4].

Medsintez Pharmaceutical provided industrial-scale manufacturing capabilities and clinical development infrastructure. Key contributions included:

  • GMP-certified production facilities (launched 2015) [7].
  • Coordination of multi-center clinical trials for influenza and acute respiratory viral infections (ARVI) involving >450 patients [6].This partnership was formalized under initiatives like the Ural Biomedical Cluster, integrating R&D with high-yield production [2] [7].

Chronology of Patent Filings and International Intellectual Property Strategy

Riamilovir’s IP landscape reflects strategic territorial expansion from its Russian base. Key filings include:

Table 1: Key Intellectual Property Milestones for Riamilovir

YearJurisdictionPatent FocusStatus/Outcome
2012RussiaBase compound synthesis (RU2500028C1)Granted - Core protection for triazolotriazine structure [6]
2014RussiaFormulations and manufacturingGranted - Enabled commercial production [7]
2015–2020PCT (Multiple)Broad-spectrum use (Tick-borne encephalitis, RVF, West Nile)Patented in RU, CN, ZA [6] [8]
2020China, South AfricaCOVID-19 therapeutic applicationsUnder review/Approved for trials [1] [7]

The IP strategy prioritized:

  • Composition-of-matter patents: Protecting the core chemical structure (2-methylsulfanyl-6-nitro[1,2,4]triazolo[5,1-c][1,2,4]triazin-7(4H)-one) and salts [6].
  • Method-of-use patents: Covering emerging indications (e.g., viral hemorrhagic fevers, arboviruses) [6] [8].
  • Internationalization: Post-2014 approvals, filings targeted high-burden regions via the Patent Cooperation Treaty (PCT), with specific emphasis on China and South Africa during COVID-19 [1] [7].

Regulatory Milestones: From Influenza Approval to Expanded Indications

Riamilovir’s regulatory pathway demonstrates progressive label expansion based on clinical and real-world evidence:

Table 2: Regulatory Approvals and Indication Expansions for Riamilovir

YearRegionApproval/RecognitionKey Evidence Basis
2014RussiaInfluenza treatment (Rx-only)Phase III trials: Reduced symptom duration vs. oseltamivir [1] [7]
2017RussiaInclusion in "Influenza in Adults" guidelinesMeta-analysis of 450+ patients; efficacy in ARVI [6] [7]
2020Russia (Emergency)COVID-19 treatment & post-exposure prophylaxisHospital-based studies (City Hospital No. 14, Military Medical Academy) [6] [7]
2020ChinaInclusion in COVID-19 treatment guidelinesClinical trials in Harbin (Heilongjiang Province) [7]
2022RussiaPediatric ARVI (ages 12–17)Completed clinical trials at Ural State Medical University [2]
2023RussiaReproductive health applications (exploratory)IVF-related biotech projects [2]

Critical regulatory inflection points included:

  • 2014 Russian approval: Based on trials confirming efficacy against H1N1, H3N2, H5N1 influenza strains [1].
  • COVID-19 expansion: Accelerated via emergency use authorizations supported by studies showing reduced viral load and hospitalization rates. This led to inclusion in Russian and Chinese national treatment protocols [6] [7].
  • Pediatric extension: Grounded in 2022 trials at Ural State Medical University, establishing dosing and tolerability in adolescents [2]. Future indications may target oncology and additional arboviruses based on preclinical data [6].

Properties

CAS Number

123606-06-4

Product Name

Riamilovir

IUPAC Name

7-methylsulfanyl-3-nitro-6H-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-one

Molecular Formula

C5H8N6NaO5S

Molecular Weight

287.21 g/mol

InChI

InChI=1S/C5H4N6O3S.Na.2H2O/c1-15-5-6-4-8-7-2(11(13)14)3(12)10(4)9-5;;;/h1H3,(H,6,8,9);;2*1H2

InChI Key

PNOMHWQEVJAFBG-UHFFFAOYSA-N

SMILES

CSC1=NC2=NN=C(C(=O)N2N1)[N+](=O)[O-]

Solubility

Soluble in DMSO

Synonyms

Riamilovir

Canonical SMILES

CSC1=NC2=NN=C(C(=O)N2N1)[N+](=O)[O-].O.O.[Na]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.